molecular formula C13H13ClN6 B574406 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride CAS No. 192587-17-0

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride

Cat. No.: B574406
CAS No.: 192587-17-0
M. Wt: 288.739
InChI Key: XOMAWWCHBJQQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride (CAS 192587-17-0) is a substituted pteridine derivative characterized by a p-tolyl (para-methylphenyl) group at the 6-position of the pteridine core. Pteridines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis . This compound serves as a valuable precursor for the synthesis of various pteridine derivatives, where the presence of the p-tolyl group enhances its chemical properties and binding affinity, making it a versatile intermediate in organic synthesis . In scientific research, this compound has been investigated for its potential to inhibit enzymes involved in critical metabolic pathways. It has shown promise as an inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in folate metabolism. Inhibiting DHFR disrupts nucleotide synthesis, making it a significant target for cancer therapy and the development of antimicrobial agents . As a lead structure, this compound has been explored for developing new pharmaceuticals aimed at various diseases, including cancer therapies that exploit metabolic vulnerabilities in tumor cells . The product is intended for research applications only. For Research Use Only. Not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-methylphenyl)pteridine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6.ClH/c1-7-2-4-8(5-3-7)9-6-16-12-10(17-9)11(14)18-13(15)19-12;/h2-6H,1H3,(H4,14,15,16,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMAWWCHBJQQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704417
Record name 6-(4-Methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192587-17-0
Record name 6-(4-Methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diaminopteridine and p-tolylamine.

    Condensation Reaction: The p-tolylamine is reacted with 2,4-diaminopteridine under acidic conditions to form the desired product.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The amino groups at positions 2 and 4 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles for Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with altered electronic properties.

    Reduction Products: Reduced forms with different reactivity.

    Substitution Products: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound serves as a precursor for the synthesis of various pteridine derivatives. The presence of the p-tolyl group enhances its chemical properties, making it a valuable intermediate in organic synthesis. Typical synthetic routes involve:

  • Condensation Reactions : The compound is synthesized through the reaction of 2,4-diaminopteridine with p-tolylamine under acidic conditions. This process yields the desired product, which is then purified using recrystallization or chromatography techniques.
  • Modification of Structure : Researchers have explored modifications to the p-tolyl group to enhance biological activity or selectivity against specific targets in enzyme inhibition studies .

Enzyme Inhibition Studies

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride has been investigated for its potential to inhibit enzymes involved in metabolic pathways. For instance:

  • Targeting Dihydrofolate Reductase (DHFR) : The compound has shown promise as an inhibitor of DHFR, which is crucial in folate metabolism. Inhibiting this enzyme can disrupt nucleotide synthesis, making it a target for cancer therapy .

Drug Development

This compound has been explored as a lead structure for developing new pharmaceuticals aimed at various diseases:

  • Antimicrobial Agents : Its derivatives have been studied for their efficacy against bacterial infections by targeting specific metabolic pathways.
  • Anticancer Compounds : Due to its ability to interfere with cellular metabolism, it has potential applications in designing anticancer therapies that exploit metabolic vulnerabilities in tumor cells .

Industrial Applications

In addition to its biological significance, this compound finds utility in material science:

  • Development of Advanced Materials : The compound's unique electronic and optical properties make it suitable for creating advanced materials used in electronics and photonics .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • A study published in ChemRxiv demonstrated the design of multitarget inhibitors based on pteridine derivatives that effectively inhibited kinetoplastid enzymes .
  • Research on enzyme inhibition has shown that modifications to the p-tolyl group can significantly enhance the inhibitory activity against specific targets involved in cancer metabolism .

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The p-tolyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogs of 2,4-diamino-6-(p-tolyl)pteridine hydrochloride include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Reference
2,4-Diamino-6-(hydroxymethyl)pteridine HCl -CH₂OH C₇H₈N₆O·HCl 228.64 Methotrexate intermediate; high polarity
2,4-Diamino-6-bromomethylpteridine -CH₂Br C₇H₇BrN₆ 263.09 Precursor for further functionalization
2,4-Diamino-6-(p-methoxyphenyl)pteridine HCl -C₆H₄-OCH₃ (para) C₁₃H₁₂N₆O·HCl 268.27 (free base) Enhanced lipophilicity; potential enzyme inhibition
2,4-Diamino-6-(phenylethynyl)pteridine -C≡C-C₆H₅ C₁₄H₁₀N₆ 262.27 Rigid structure; UV/Vis applications
4-Amino-L-biopterin derivatives -C₃H₅(OH)₂ (dihydroxypropyl) C₉H₁₃N₆O₂·HCl ~296.7 Biopterin analogs; redox enzyme involvement
  • Hydroxymethyl derivative (C₇H₈N₆O·HCl): The polar -CH₂OH group enhances solubility in aqueous media, making it suitable for pharmaceutical synthesis (e.g., methotrexate impurity A) .
  • Bromomethyl derivative (C₇H₇BrN₆): Serves as a reactive intermediate for nucleophilic substitution reactions, enabling further functionalization .
  • Ethynyl derivatives (e.g., phenylethynyl): The rigid triple bond modifies electronic properties, influencing UV absorption and binding affinity in enzyme studies .

Physicochemical Properties

  • Solubility: Hydroxymethyl derivatives exhibit higher water solubility due to polar -CH₂OH, whereas aryl-substituted analogs (p-tolyl, methoxyphenyl) are more lipophilic .
  • Stability: Bromomethyl derivatives are reactive and prone to hydrolysis, requiring careful handling . Methoxyphenyl and ethynyl groups confer stability under acidic/basic conditions .

Biological Activity

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is a synthetic compound belonging to the pteridine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a p-tolyl group that enhances its binding affinity to various biological targets. The presence of amino groups at positions 2 and 4 contributes to its reactivity and interaction with enzymes.

The primary mechanism of action involves the inhibition of specific enzymes that play crucial roles in metabolic pathways. The compound can bind to the active sites of these enzymes, disrupting their function and thereby affecting cellular processes. This characteristic makes it a valuable tool in biochemical research and drug development.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have shown potent inhibition of DHFR, an essential enzyme in folate metabolism, which is crucial for DNA synthesis in both prokaryotic and eukaryotic organisms .
  • Antimalarial Activity : It has been explored as a potential antimalarial agent by inhibiting DHFR in Plasmodium falciparum, particularly strains resistant to traditional antifolate drugs .

Antitumor Activity

In vitro studies have demonstrated that derivatives of pteridine compounds can exhibit cytotoxic effects against various cancer cell lines. For example:

  • L-1210 Mouse Leukemia Cells : A related compound was found to significantly increase the lifespan of mice inoculated with L-1210 cells, indicating potential antitumor activity .

Case Study 1: Antifolate Evaluation

A study evaluated the antifolate properties of this compound analogs against Plasmodium falciparum. The results showed that these compounds effectively inhibited the growth of both wild-type and resistant strains, suggesting their potential use in treating malaria in resistant regions .

Case Study 2: Synthesis and Biological Evaluation

Another study focused on synthesizing derivatives of this compound to enhance its biological activity. The synthesized compounds were tested for their ability to inhibit DHFR, with some showing promising results comparable to existing antifolate drugs .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundContains p-tolyl groupStrong enzyme inhibitor
2,4-Diamino-6-(hydroxymethyl)pteridineHydroxymethyl substituentAntifolate properties
2,4-Diamino-6-bis(2-chloroethyl)aminomethyl pteridineBis(2-chloroethyl) groupPotent against leukemia

The unique presence of the p-tolyl group in this compound gives it distinct electronic properties compared to other analogs, enhancing its specificity for certain enzyme targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.